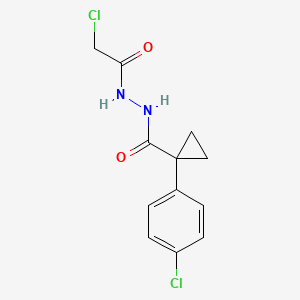

N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide

Description

Properties

IUPAC Name |

N'-(2-chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2/c13-7-10(17)15-16-11(18)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNXSVSOQYIWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies.

The compound can be synthesized through various organic reactions involving cyclopropane derivatives and hydrazine. Its molecular formula is , with a molecular weight of 241.68 g/mol. The structural characteristics include a cyclopropane ring substituted with a chloroacetyl group and a chlorophenyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds synthesized from similar structures demonstrated significant antimicrobial activity against various bacterial strains. In particular, derivatives showed efficacy comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 3 | E. coli | 8 µg/mL |

| Compound 8 | S. aureus | 16 µg/mL |

| Compound 11 | Pseudomonas aeruginosa | 4 µg/mL |

| Compound 12 | Klebsiella pneumoniae | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound ID | IC50 (µM) |

|---|---|---|

| HeLa | Compound 5 | 15 |

| A549 | Compound 7 | 20 |

| MCF-7 | Compound 11 | >50 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound and its derivatives to target proteins involved in microbial resistance and cancer cell proliferation. These studies suggest that specific interactions between the compound's functional groups and active sites of target proteins could explain its observed biological activities .

Case Studies

In a notable case study, researchers synthesized a series of compounds based on the structure of this compound and evaluated their biological activities. The results indicated that modifications to the chlorophenyl group significantly influenced both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 2,4-dichlorophenoxy group in 4o increases molecular weight (327.66 g/mol) and yields (98%) compared to the target compound, likely due to enhanced electronic stabilization during synthesis . Ortho- and meta-tolyl substituents (compounds 7 and 8) reduce synthetic yields (13% and 10%, respectively), suggesting steric hindrance from methyl groups complicates cyclopropane ring formation . Halogen substitution (Cl vs. Br) in the 4-bromophenyl analog alters hazards but retains the carbohydrazide core .

Spectroscopic and Analytical Data

NMR Spectroscopy :

- Compound 8 (m-tolyl derivative) exhibits distinct ¹H-NMR signals at δ 10.24 (NH), 7.17–6.88 (aromatic protons), and 4.13 (CH₂Cl), with cyclopropane protons at δ 1.33–1.29 . These shifts differ from the target compound’s expected profile due to substituent electronic effects.

- The 4-chlorophenyl group in the target compound would likely show aromatic protons as a doublet near δ 7.3–7.5, comparable to 4o (δ 7.00–7.57) .

Mass Spectrometry :

- The target compound’s molecular ion ([M+H]⁺) is predicted at 267.07 m/z , closely matching the 4-methylphenyl analog (observed 253.07 m/z for compound 7 ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.